3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-(pyrrolidin-1-yl)quinoline
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Overview
Description
3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-(pyrrolidin-1-yl)quinoline is a complex organic compound with a molecular formula of C23H26N2O3S . This compound is characterized by the presence of a quinoline core, which is substituted with a 3,4-dimethylphenylsulfonyl group, an ethoxy group, and a pyrrolidinyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-(pyrrolidin-1-yl)quinoline typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization with the desired substituents. One common synthetic route involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and functional group tolerance . The reaction conditions often involve the use of palladium catalysts and boron reagents to facilitate the coupling process . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-(pyrrolidin-1-yl)quinoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-(pyrrolidin-1-yl)quinoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can vary depending on the specific application and target.
Comparison with Similar Compounds
3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-(pyrrolidin-1-yl)quinoline can be compared with other similar compounds, such as:
3-(3,4-Dimethylphenyl)sulfonyl-6-ethoxy-4-piperidin-1-ylquinoline: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.
3-(3,4-Dimethylphenyl)sulfonyl-6-ethoxy-4-(1-pyrrolidinyl)quinolinium: Similar structure but with a quinolinium core. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Biological Activity
3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-(pyrrolidin-1-yl)quinoline is a complex organic compound notable for its potential biological activity and medicinal applications. This compound, classified as a sulfonamide derivative, features a quinoline core integrated with various functional groups, enhancing its interaction with biological targets. The following sections will explore its chemical properties, biological mechanisms, and research findings.
The molecular formula of this compound is C23H26N2O3S, with a molecular weight of approximately 410.53 g/mol. Its structure includes a quinoline ring system substituted with a sulfonyl group and an ethoxy group, contributing to its chemical reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Quinoline Core : Utilizing methods such as the Suzuki-Miyaura coupling reaction.
- Functionalization : Introduction of the sulfonyl and pyrrolidine moieties through specific reagents like sulfur trioxide for sulfonation.
Biological Activity
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors.
The compound's mechanism involves:
- Sulfonyl Group Interaction : The sulfonyl group can form strong interactions with amino acid residues in proteins.
- Quinoline Core Participation : Engages in π–π stacking interactions, modulating enzyme activity or receptor signaling pathways.
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Antiviral Activity : Research indicates that similar quinoline derivatives exhibit antiviral properties against respiratory syncytial virus (RSV), suggesting potential applications in treating viral infections .
- Anticancer Properties : Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines, indicating that this compound may possess anticancer activity through apoptosis induction mechanisms.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in regulating diseases related to metabolic disorders.
Case Studies
Several case studies illustrate the biological effects of similar compounds:
Study | Findings |
---|---|
Study A | Demonstrated that quinoline derivatives inhibited tumor growth in xenograft models. |
Study B | Found that sulfonamide derivatives showed significant antiviral activity against RSV. |
Study C | Reported enzyme inhibition leading to reduced glucose levels in diabetic models. |
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-ethoxy-4-pyrrolidin-1-ylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-4-28-18-8-10-21-20(14-18)23(25-11-5-6-12-25)22(15-24-21)29(26,27)19-9-7-16(2)17(3)13-19/h7-10,13-15H,4-6,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEVSOYREYXCDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC(=C(C=C3)C)C)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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